molecular formula C19H29BO4 B3019320 3-(4-Carboethoxybutyl)phenylboronic acid, pinacol ester CAS No. 2096337-99-2

3-(4-Carboethoxybutyl)phenylboronic acid, pinacol ester

Cat. No.: B3019320
CAS No.: 2096337-99-2
M. Wt: 332.25
InChI Key: IXVIBZJBLFIXPL-UHFFFAOYSA-N
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Description

3-(4-Carboethoxybutyl)phenylboronic acid, pinacol ester (CAS: 2096337-99-2) is a boronic acid derivative where the boronic acid group is protected as a pinacol cyclic ester. This modification enhances stability and solubility in organic solvents compared to the free boronic acid . The compound features a carboethoxybutyl side chain (‑CH₂CH₂CH₂CO₂Et) at the para position relative to the boronic ester group. This structural motif is critical for applications in polymer chemistry and drug delivery, where controlled release or reactivity under specific conditions (e.g., oxidative environments) is required . Its molecular weight is 394.74 g/mol, with a purity of 96% in commercial preparations .

Properties

IUPAC Name

ethyl 5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BO4/c1-6-22-17(21)13-8-7-10-15-11-9-12-16(14-15)20-23-18(2,3)19(4,5)24-20/h9,11-12,14H,6-8,10,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVIBZJBLFIXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CCCCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Carboethoxybutyl)phenylboronic acid, pinacol ester typically involves the reaction of 3-(4-Carboethoxybutyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction conditions include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Catalyst: Palladium-based catalysts such as Pd(PPh3)4

    Temperature: Room temperature to reflux conditions

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(4-Carboethoxybutyl)phenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: Conversion to phenols using oxidizing agents like hydrogen peroxide or sodium periodate.

    Reduction: Reduction to corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), sodium periodate (NaIO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, aryl halides, and other electrophiles

Major Products Formed

Scientific Research Applications

3-(4-Carboethoxybutyl)phenylboronic acid, pinacol ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. It is also employed in the synthesis of complex organic molecules and polymers.

    Biology: Utilized in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Applied in the production of advanced materials, such as boron-containing polymers and catalysts .

Mechanism of Action

The mechanism of action of 3-(4-Carboethoxybutyl)phenylboronic acid, pinacol ester primarily involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling reactions, the compound acts as a boron reagent, facilitating the transfer of an aryl or alkyl group to a palladium catalyst. This process involves several key steps:

Comparison with Similar Compounds

Solubility and Stability

Pinacol esters of phenylboronic acids generally exhibit superior solubility in organic solvents compared to their parent acids. For example:

  • 3-(4-Carboethoxybutyl)phenylboronic acid, pinacol ester shows high solubility in polar aprotic solvents (e.g., THF, chloroform) due to the pinacol group and hydrophobic carboethoxybutyl chain .
  • 4-(Hydroxymethyl)phenylboronic acid pinacol ester (HPAP) is soluble in water after deprotection, enabling its use in ROS-responsive nanocarriers .
  • 3-Acrylamidophenylboronic acid pinacol ester forms block copolymers with PDMA, exhibiting pH- and sugar-responsive aggregation in aqueous media .

Table 1: Solubility Comparison of Selected Boronic Acid Derivatives

Compound Solubility Profile Key Solvents Stability Notes
This compound High in THF, chloroform, acetone Organic solvents Stable under inert conditions
Phenylboronic acid (unmodified) Low in hydrocarbons; moderate in ethers Ether, ketones Prone to hydrolysis
4-(Aminomethyl)phenylboronic acid pinacol ester Moderate in DMF, ethanol Polar aprotic solvents Requires acidic cleavage
3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid pinacol ester High in DMSO, dichloromethane Halogenated solvents Stable at 2–8°C
Functional Group Impact on Reactivity
  • Carboethoxybutyl Side Chain : Enhances hydrophobicity and compatibility with polyester-based polymers (e.g., polycaprolactone), making the compound suitable for controlled drug delivery systems .
  • Chloro-Substituted Derivatives : Compounds like 3-chloro-4-(cyclopropylmethoxy)phenylboronic acid pinacol ester (CAS: 1860005-05-5) are tailored for Suzuki-Miyaura cross-coupling reactions, where the chloro group acts as a leaving site .
  • Aminomethyl Derivatives: Used in synthesizing fluorescein-labeled probes after pinacol ester cleavage .

Table 2: Application-Specific Comparisons

Compound Key Application Performance Advantage Reference
This compound Hydrophobic polymer modification Enhances micelle stability
4-(Hydroxymethyl)phenylboronic acid pinacol ester ROS-triggered drug delivery Rapid degradation under H₂O₂
3-Acrylamidophenylboronic acid pinacol ester Sugar-responsive hydrogels Tunable critical sugar concentration

Biological Activity

3-(4-Carboethoxybutyl)phenylboronic acid, pinacol ester, is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, including enzymes and receptors, making them valuable in medicinal chemistry and drug development. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

  • Molecular Formula: C₁₅H₁₉BO₄
  • Molecular Weight: 292.14 g/mol
  • CAS Number: 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of this compound can be attributed to its structural features:

  • Target Interactions: The compound is hypothesized to interact with various enzymes due to the presence of the boronic acid moiety, which can form reversible covalent bonds with diols in glycoproteins and other biomolecules .
  • Binding Affinity: The pinacol ester group enhances the stability of the compound and may influence its binding affinity to target proteins.

Table 1: Comparison of Mechanisms in Boronic Acids

MechanismDescription
Enzyme InhibitionBoronic acids can inhibit proteases and other enzymes.
Receptor ModulationInteraction with receptors can modulate signaling pathways.
Chemical StabilityPinacol esters enhance resistance to hydrolysis.

Biological Activity

Research indicates that boronic acids exhibit a range of biological activities, including:

  • Anticancer Activity: Studies have shown that boronic acid derivatives can induce apoptosis in cancer cells by inhibiting proteasome activity. This is particularly relevant for compounds like bortezomib, a well-known boronic acid used in cancer therapy .
  • Antibacterial Properties: Boronic acids have demonstrated antibacterial effects against various pathogens by disrupting bacterial cell wall synthesis and function.
  • Antiviral Effects: Some studies suggest that boronic acids may interfere with viral replication processes.

Case Studies

  • Anticancer Research:
    • A study published in Angewandte Chemie explored the anticancer potential of boronic acid derivatives. The results indicated that these compounds could effectively inhibit tumor growth in vitro and in vivo models by targeting specific cancer-related enzymes .
  • Antibacterial Applications:
    • Research focused on the antibacterial properties of phenylboronic acid derivatives showed significant inhibition of Staphylococcus aureus growth. The mechanism was linked to the disruption of bacterial metabolic pathways due to enzyme inhibition .
  • Antiviral Studies:
    • A study investigated the antiviral activity of boronic acids against HIV. The findings suggested that these compounds could inhibit viral entry into host cells by blocking essential receptors.

Pharmacokinetics

Understanding the pharmacokinetics of 3-(4-Carboethoxybutyl)phenylboronic acid is crucial for its therapeutic application:

  • Absorption and Distribution: The lipophilicity of the pinacol ester may enhance absorption through biological membranes.
  • Metabolism: Boronic acids are typically metabolized via hydrolysis; however, modifications such as pinacol esters can alter metabolic pathways.
  • Excretion: Renal excretion is expected due to the molecular weight and structure.

Table 2: Pharmacokinetic Profile

ParameterValue
BioavailabilityHigh (due to lipophilicity)
Half-lifeVaries based on formulation
Excretion RoutePrimarily renal

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